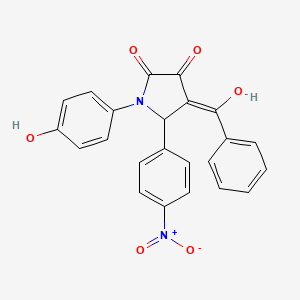![molecular formula C27H17N3OS B10874874 N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B10874874.png)
N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium by an α-halocarbonyl compound, followed by Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines . The amino group is then diazotized, and the diazonium group is substituted by an azido group without isolating the diazonium salts. Finally, the 3-azidothieno[2,3-b]pyridines react with triphenylphosphine to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzamide derivatives: Compounds with a benzamide moiety also show similar properties and applications.
Uniqueness
N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H17N3OS |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C27H17N3OS/c28-17-23-25(30-26(31)20-14-8-3-9-15-20)24-21(18-10-4-1-5-11-18)16-22(29-27(24)32-23)19-12-6-2-7-13-19/h1-16H,(H,30,31) |
InChI Key |
RYDPMVYGWXEQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C#N)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-{4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide](/img/structure/B10874793.png)
![2-(naphthalen-1-yloxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10874795.png)
![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (2,6-dimethylphenyl) ether](/img/structure/B10874802.png)

![3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874812.png)
![1-[(E)-(pyridin-3-ylimino)methyl]naphthalen-2-ol](/img/structure/B10874817.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10874819.png)
![7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874824.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
![10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874861.png)
![dimethyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate](/img/structure/B10874868.png)
![2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-1-naphthol](/img/structure/B10874878.png)
![2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10874885.png)
![3-(4-tert-butylphenyl)-11-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874891.png)
